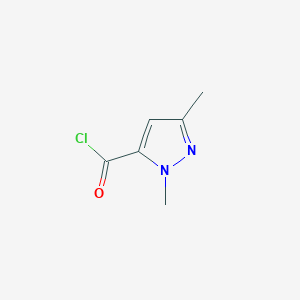
1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is a useful research compound. Its molecular formula is C8H6ClF3N2S and its molecular weight is 254.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Biological Properties
Thioureas have found significant applications as ligands in coordination chemistry due to their ability to form stable complexes with various metals. These complexes have been investigated for their structural properties and potential applications in biological systems. The unique coordination properties of thioureas, influenced by nitrogen substituents, have led to novel applications in transition metal chemistry. Biological aspects, including high-throughput screening assays and structure–activity analyses, have also been highlighted, demonstrating the interdisciplinary approach combining chemistry and biology for potential therapeutic applications (Saeed, Flörke, & Erben, 2014).
Chemosensors for Environmental and Biological Analysis
Thioureas and their derivatives have been employed as chemosensors for detecting various anions and neutral analytes, showcasing their importance in environmental, biological, and agricultural samples. Their ability to establish inter- and intramolecular hydrogen bonding has made them valuable in the design of highly sensitive and selective fluorimetric and colorimetric sensors. This application is crucial for monitoring environmental pollutants and ensuring safety in biological systems (Al-Saidi & Khan, 2022).
Radioprotection and Mutation Induction
Research on novel thiourea compounds has demonstrated their potential in radioprotection, particularly in agricultural systems like pea development. These compounds have shown a capability to reduce chromosome aberrations, increase survival rates, and induce mutations beneficial for crop improvement. The selective application of these compounds could lead to enhanced resistance against diseases and environmental stresses, leading to higher productivity in agriculture (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).
Anti-Inflammatory Properties
Molecular docking studies on thiourea derivatives have revealed their promising potential as anti-inflammatory agents. Computer-aided drug design has shown that these compounds can fit well into the active sites of key enzymes involved in inflammation, such as COX-1, COX-2, and 5-LOX. Structural modifications, particularly the insertion of carboxyl groups and pi-rich heterocycles, have been linked to enhanced binding potential and therapeutic efficacy, indicating a promising direction for drug development in treating inflammatory diseases (Nikolic, Mijajlovic, & Nedeljković, 2022).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study and application of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea and similar compounds could involve their potential use in the pharmaceutical and agrochemical industries. Trifluoromethylpyridines, which share some structural similarities with this compound, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients .
Eigenschaften
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEQZLQDKSFFEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=S)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371534 |
Source


|
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21714-35-2 |
Source


|
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)




![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)







